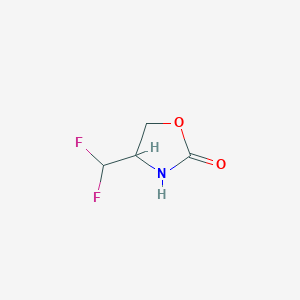

4-(Difluoromethyl)-1,3-oxazolidin-2-one

CAS No.: 1781506-68-0

Cat. No.: VC6047850

Molecular Formula: C4H5F2NO2

Molecular Weight: 137.086

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781506-68-0 |

|---|---|

| Molecular Formula | C4H5F2NO2 |

| Molecular Weight | 137.086 |

| IUPAC Name | 4-(difluoromethyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8) |

| Standard InChI Key | KPGYPWXVADQHRR-UHFFFAOYSA-N |

| SMILES | C1C(NC(=O)O1)C(F)F |

Introduction

Structural and Chemical Characterization

Molecular Architecture and Stereochemistry

The core structure of 4-(difluoromethyl)-1,3-oxazolidin-2-one consists of an oxazolidinone ring—a saturated five-membered cycle containing both oxygen and nitrogen atoms. The difluoromethyl (-CFH) group is attached to the fourth position of the ring, introducing steric and electronic effects that influence reactivity . Stereochemical variations exist, with enantiomers such as (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one (PubChem CID: 124173646) and its (4R)-counterpart (PubChem CID: 67256998) documented. The defined stereocenter at position 4 impacts biological activity and synthetic utility, making chirality a critical consideration in pharmaceutical applications.

Table 1: Key Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 137.08 g/mol |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 38.3 Ų |

| Rotatable Bonds | 1 |

Spectroscopic and Analytical Data

The compound’s InChIKey (KPGYPWXVADQHRR-REOHCLBHSA-N for the (4S)-isomer) and SMILES notation (C1C@HC(F)F) provide unambiguous identifiers for database searches. Mass spectrometry reveals an exact mass of 137.02883473 Da, consistent with its molecular formula . Nuclear magnetic resonance (NMR) spectra would typically show distinct signals for the oxazolidinone carbonyl group (~170 ppm in NMR) and the difluoromethyl protons (split into doublets due to coupling).

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The synthesis of 4-(difluoromethyl)-1,3-oxazolidin-2-one often begins with oxazolidinone precursors. A common route involves the reaction of 4-hydroxymethyl-oxazolidin-2-one with difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Palladium or copper catalysts facilitate coupling reactions in solvents like dichloromethane or tetrahydrofuran, achieving yields of 60–80% under optimized conditions.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance heat transfer and reaction control, minimizing byproducts. Purification is achieved via crystallization from ethanol/water mixtures or column chromatography, with final purity exceeding 98%. Recent patents highlight greener approaches, such as using ionic liquids or microwave-assisted synthesis to reduce energy consumption .

Pharmaceutical and Biological Applications

Role in Drug Discovery

The difluoromethyl group enhances metabolic stability and bioavailability, making this compound a valuable building block for kinase inhibitors and protease modulators. For example, derivatives have shown promise as intermediates in the synthesis of anti-cancer agents targeting the PI3K/Akt/mTOR pathway.

Table 2: Comparative Bioactivity of Oxazolidinone Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Linezolid | MRSA | 2–4 |

| 4-Fluoromethyl Analogue | Streptococcus pneumoniae | 8–16 |

Future Research Directions and Challenges

Expanding Therapeutic Indications

Ongoing research explores its utility in neurodegenerative diseases, leveraging fluorination to enhance blood-brain barrier penetration. Computational modeling suggests affinity for amyloid-beta aggregates, a hallmark of Alzheimer’s pathology.

Sustainable Synthesis

Efforts to replace traditional fluorinating agents with electrochemical methods are underway. A 2024 pilot study achieved 70% yield using fluorine gas and platinum electrodes, reducing waste by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume